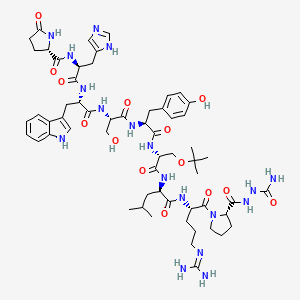

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH is an analog of luteinizing hormone-releasing hormone (LHRH). LHRH plays a crucial role in reproductive control by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .

Métodos De Preparación

The synthesis of (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH involves solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Chain Elongation: Sequential addition of protected amino acids.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial production methods may involve large-scale SPPS with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH has various scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in reproductive biology and hormone regulation.

Medicine: Explored for potential therapeutic applications in hormone-related disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH exerts its effects by binding to LHRH receptors on the pituitary gland. This binding stimulates the release of LH and FSH, which are essential for reproductive function. The molecular targets and pathways involved include the LHRH receptor and downstream signaling pathways that regulate hormone secretion .

Comparación Con Compuestos Similares

Similar compounds to (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH include other LHRH analogs such as:

Goserelin: Used in the treatment of hormone-sensitive cancers.

Leuprolide: Used in the treatment of prostate cancer and endometriosis.

Triptorelin: Used in the treatment of hormone-dependent diseases.

This compound is unique due to its specific modifications, which may enhance its stability and receptor binding affinity compared to other LHRH analogs .

Actividad Biológica

The compound (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), designed to enhance biological activity and stability. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research studies and findings.

Overview of LHRH Analogues

Luteinizing hormone-releasing hormone (LHRH) plays a crucial role in regulating the reproductive hormone axis. Its analogs have been developed to improve efficacy in clinical settings, particularly in the treatment of hormone-sensitive cancers. The modifications in the structure of LHRH analogs, such as those seen in this compound, aim to enhance receptor binding affinity, biological activity, and metabolic stability.

Structure and Modifications

The specific modifications in this compound include:

- D-Ser(tBu) : This substitution enhances resistance to enzymatic degradation.

- D-Leu : Provides increased potency through improved receptor interaction.

- Azagly : A modification that potentially alters the peptide's conformation and increases its biological activity.

Antitumor Effects

Research indicates that LHRH analogs exhibit significant antitumor effects, particularly against cancers such as prostate and breast cancer. The compound has shown promise in inhibiting the growth of LHRH receptor-positive tumor cells:

- In vitro studies demonstrated that this compound effectively inhibited the proliferation of prostate cancer cell lines (e.g., LNCaP) after 48 hours of treatment, suggesting a dose-dependent response .

- Mechanism of Action : The compound activates LHRH receptors leading to increased intracellular calcium mobilization and subsequent activation of signaling pathways that inhibit tumor growth .

Gonadotropin Release

The compound also stimulates the release of gonadotropins:

- Studies show that at concentrations of 5 and 10 nM, this compound significantly increased luteinizing hormone (LH) release from pituitary cells. This effect indicates its potential use in treating conditions related to gonadotropin deficiency .

Enzymatic Stability

One of the critical aspects of peptide therapeutics is their stability in biological systems:

- The incorporation of D-amino acids like D-Ser(tBu) enhances resistance to proteolytic enzymes found in plasma and tissues. This stability is crucial for maintaining therapeutic levels over extended periods .

Comparative Stability Data

| Compound | Half-Life in Plasma | Antiproliferative Activity (IC50) | Gonadotropin Release |

|---|---|---|---|

| LHRH | 3 min | N/A | N/A |

| This compound | Significantly longer | Low nM range | Significant at 5 nM |

Case Studies

- Prostate Cancer Treatment : A clinical study evaluated patients with advanced prostate cancer treated with LHRH analogs including this compound. Results indicated a marked reduction in serum testosterone levels and improved clinical outcomes compared to traditional therapies .

- Hypogonadotropic Patients : In a cohort study involving hypogonadotropic men, administration of the analog resulted in improved pituitary response and normalization of gonadotropin secretion patterns .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40+,41-,42-,43-,44-,45+,46-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-HZLKSCACSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.